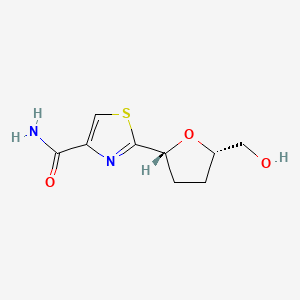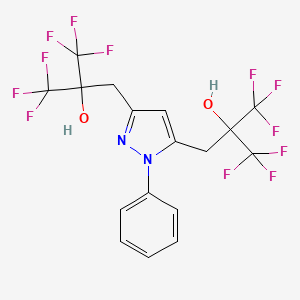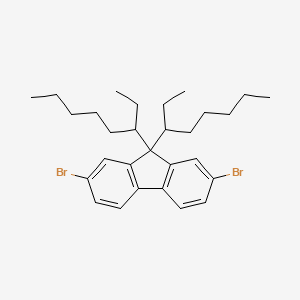
3,5-dicarboxybenzenesulfonate;4-(dimethylamino)benzenediazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dicarboxybenzenesulfonate;4-(dimethylamino)benzenediazonium is a complex organic compound that combines the properties of both 3,5-dicarboxybenzenesulfonate and 4-(dimethylamino)benzenediazonium
Métodos De Preparación
The synthesis of 3,5-dicarboxybenzenesulfonate;4-(dimethylamino)benzenediazonium involves multiple steps. One common method is the metathesization of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium iodide with the sodium salt of 3,5-dicarboxybenzenesulfonic acid. The resulting compound is then recrystallized from methanol to achieve high purity .
Análisis De Reacciones Químicas
3,5-Dicarboxybenzenesulfonate;4-(dimethylamino)benzenediazonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can also occur, altering the chemical structure and properties of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
3,5-Dicarboxybenzenesulfonate;4-(dimethylamino)benzenediazonium has several scientific research applications:
Chemistry: It is used in the study of nonlinear optical properties and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in biological research, particularly in the study of molecular interactions and pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-dicarboxybenzenesulfonate;4-(dimethylamino)benzenediazonium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical processes .
Comparación Con Compuestos Similares
3,5-Dicarboxybenzenesulfonate;4-(dimethylamino)benzenediazonium can be compared with similar compounds such as:
Sodium 3,5-dicarboxybenzenesulfonate: This compound shares a similar structure but lacks the dimethylamino and diazonium groups.
4-(dimethylamino)benzenediazonium tetrafluoroborate: This compound contains the dimethylamino and diazonium groups but does not have the 3,5-dicarboxybenzenesulfonate structure.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.
Propiedades
Número CAS |
83749-63-7 |
|---|---|
Fórmula molecular |
C8H10N3.C8H5O7S C16H15N3O7S |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
3,5-dicarboxybenzenesulfonate;4-(dimethylamino)benzenediazonium |
InChI |
InChI=1S/C8H10N3.C8H6O7S/c1-11(2)8-5-3-7(10-9)4-6-8;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h3-6H,1-2H3;1-3H,(H,9,10)(H,11,12)(H,13,14,15)/q+1;/p-1 |
Clave InChI |
OOZQMBINPJETMH-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[N+]#N.C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)
